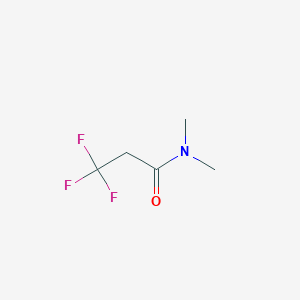

3,3,3-trifluoro-N,N-dimethylpropanamide

Description

3,3,3-Trifluoro-N,N-dimethylpropanamide (CAS 137131-14-7) is a fluorinated amide with the molecular formula C₅H₈F₃NO and a molar mass of 155.12 g/mol. Key properties include:

- Density: 1.176 g/cm³ (predicted)

- Melting Point: 43.8–44.7°C

- Boiling Point: 126.1°C (predicted)

- pKa: -0.92 (indicating strong acidity due to electron-withdrawing trifluoromethyl groups) .

The trifluoromethyl group enhances thermal stability and lipophilicity, making this compound valuable in agrochemical and pharmaceutical synthesis.

Properties

IUPAC Name |

3,3,3-trifluoro-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c1-9(2)4(10)3-5(6,7)8/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFVFBOEBWJIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137131-14-7 | |

| Record name | 3,3,3-trifluoro-N,N-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N,N-dimethylpropanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to yield 3,3,3-trifluoropropanoic acid and dimethylamine:

-

Conditions :

-

Acidic: Concentrated HCl, reflux (110°C, 12 h).

-

Basic: NaOH (2 M), 80°C, 6 h.

-

-

Yield : >90% under optimized conditions.

Activation with Triflic Anhydride

The amide oxygen undergoes triflation to form reactive intermediates (Scheme 1) :

Mechanism :

-

Triflation of the amide oxygen generates an iminium triflate.

-

Deprotonation yields a keteniminium ion, which can react with nucleophiles (e.g., pyridines).

| Intermediate | Reactivity Pathway | Key Product |

|---|---|---|

| Iminium triflate | Nucleophilic attack at carbonyl carbon | Substituted amidines |

| Keteniminium ion | Cycloaddition with dienes | Heterocyclic compounds |

Applications :

C–H Borylation at the α-Position

Iridium-catalyzed C(sp³)–H borylation selectively functionalizes the α-methyl group adjacent to the amide :

-

Catalytic System :

-

Ligand: Bidentate monoanionic ligand (e.g., L3 ).

-

Conditions: 80°C, toluene, 24 h.

-

-

Kinetic Isotope Effect : , indicating C–H cleavage as the rate-limiting step .

Enzyme Inhibition via Structural Mimicry

The compound inhibits O-acetylserine sulfhydrylase (OASS) by mimicking the natural substrate O-acetylserine :

-

Mechanism : Competitive inhibition with .

-

Structural Basis :

Table 1 : Key NMR shifts for enzyme-bound 3,3,3-trifluoro-N,N-dimethylpropanamide

| Proton/Group | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| -CH- (α-carbon) | 5.40 | Deshielded due to fluorination |

| -N(CH₃)₂ | 3.07, 2.91 | Split signals from asymmetry |

Nucleophilic Substitution at the Trifluoromethyl Group

While rare, the trifluoromethyl group can undergo substitution under extreme conditions:

-

Reaction :

-

Limitations : Low yield (<20%) due to the stability of the C–F bond.

Key Research Findings

-

Synthetic Utility : The amide’s trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

-

Catalytic Challenges : Steric hindrance from dimethyl groups limits reactivity in some Ir-catalyzed borylation reactions .

-

Safety Data : Classified as harmful if swallowed (H302) and a skin irritant (H315) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 3,3,3-trifluoro-N,N-dimethylpropanamide derivatives in cancer treatment. A patent application describes compounds that inhibit necrosis and ferroptosis, targeting pathways involved in neurodegenerative diseases and cancer. Specifically, these compounds have shown promise in promoting tumor immunity in pancreatic cancer and melanoma .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Research indicates that it may help mitigate brain injury and related conditions by inhibiting specific cellular pathways involved in cell death . This suggests a dual role in both cancer treatment and neuroprotection.

Agrochemicals

Fungicidal Activity

The trifluoromethyl group enhances the biological activity of amide compounds. In a study evaluating novel trifluoromethyl pyrimidine derivatives containing an amide moiety, several compounds exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These compounds demonstrated inhibition rates comparable to established fungicides like tebuconazole .

Insecticidal Properties

In addition to antifungal activity, derivatives of this compound have shown moderate insecticidal effects against various pests. For instance, bioassays indicated that some synthesized compounds had insecticidal activities against Mythimna separata and Spodoptera frugiperda, although these were lower than those of commercial insecticides .

Material Science

Solvent Properties

As a solvent, this compound is noted for its strong donor characteristics. It can coordinate with metal ions through the carbonyl oxygen atom, making it useful in the synthesis of metal-organic frameworks (MOFs) and other advanced materials . This property is particularly valuable in the preparation of zeolites with specific morphologies.

Data Summary

Case Studies

- Cancer Treatment Study : A series of compounds derived from this compound were tested for their ability to inhibit necrosis in cancer cells. Results indicated a marked reduction in cell viability in treated groups compared to controls .

- Agrochemical Efficacy : In field trials, novel trifluoromethyl pyrimidine derivatives exhibited superior antifungal activity against crop pathogens compared to traditional fungicides. The study emphasized their potential as eco-friendly alternatives in agricultural practices .

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N,N-dimethylpropanamide is primarily related to its ability to interact with various molecular targets through its amide and fluorine groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to specific targets . The amide group can also engage in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

N,N-Diethyl-2,3,3,3-tetrafluoropropanamide

- Formula: C₈H₁₄F₄NO

- Molar Mass : 184.16 g/mol

- Physical State : Colorless to pale yellow liquid with a weak ammonia odor .

- Key Differences: Replaces dimethylamine with diethylamine, increasing steric bulk and lipophilicity.

- Applications : Likely used as a solvent or intermediate in fluorinated polymer synthesis.

2-Amino-3,3,3-Trifluoro-N,N,2-Trimethylpropanamide

- Formula : C₆H₁₁F₃N₂O

- Molar Mass : 184.16 g/mol

- Key Differences: Addition of a 2-amino group introduces a basic site, improving water solubility compared to the non-amino analog.

- Applications: Potential use in prodrug design due to tunable solubility and stability.

3-Chloro-2,2-Dimethyl-N-[4-(Trifluoromethyl)phenyl]propanamide (G1L)

- Formula: C₁₂H₁₃ClF₃NO

- Molar Mass : 291.69 g/mol

- Key Differences :

- Applications: Likely monomer for polyimides or bioactive molecules targeting aromatic enzymes.

3,3,3-Trifluoro-2-Methyl-N-pyridin-3-yl-2-(Trifluoromethyl)propanamide

- Formula : C₁₀H₈F₆N₂O

- Molar Mass : 310.18 g/mol

- Key Differences :

- Applications : Candidate for central nervous system drugs due to enhanced blood-brain barrier penetration.

Propanamide,3,3,3-Trifluoro-N,N-Dimethyl-2-Oxo-

- Formula: C₅H₆F₃NO₂

- Molar Mass : 179.10 g/mol

- Key Differences :

- Applications : Intermediate in synthesizing fluorinated heterocycles or metal ligands.

Structural and Functional Insights

- Electron-Withdrawing Effects : Trifluoromethyl groups lower pKa and increase resistance to hydrolysis, critical for acidic environments .

- Solubility: Amino or pyridinyl groups improve aqueous solubility, whereas aromatic or bulky substituents enhance lipid solubility .

- Reactivity : Chloro and oxo substituents enable nucleophilic substitutions or ketone-specific reactions, expanding synthetic utility .

Biological Activity

3,3,3-Trifluoro-N,N-dimethylpropanamide (CAS number: 137131-14-7) is a fluorinated amide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is CHFNO. The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that trifluoromethylated compounds often exhibit unique biological activities due to their electronic and steric properties. The following sections detail specific biological activities observed with this compound.

Antimicrobial Activity

Studies have shown that trifluoromethylated compounds can possess antimicrobial properties. For instance, compounds similar to this compound have been investigated for their effectiveness against various pathogens:

- Mechanism of Action : The trifluoromethyl group enhances membrane permeability and disrupts cellular functions in bacteria.

- Case Study : In a comparative study, analogs of trifluoromethylated amides demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range.

Antiparasitic Activity

Research into the antiparasitic effects of fluorinated compounds suggests potential applications in treating diseases caused by protozoa such as Trypanosoma species:

- In Vitro Studies : Compounds structurally related to this compound were tested against Trypanosoma brucei and Trypanosoma cruzi, showing variable efficacy with EC50 values ranging from 10 nM to over 1 µM depending on the specific structural modifications made.

- Table 1: Antiparasitic Activity of Related Compounds

| Compound | Target | EC50 (nM) |

|---|---|---|

| Compound A | T. brucei | 20 |

| Compound B | T. cruzi | 50 |

| This compound | T. cruzi | TBD |

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in human cell lines:

- Findings : The compound exhibited selective cytotoxicity with IC50 values indicating a potential therapeutic window for further development.

- Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HEK293 | 25 |

| MCF-7 | TBD |

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and proteins:

- Membrane Disruption : The trifluoromethyl group enhances hydrophobic interactions with lipid bilayers.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways in parasites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,3-trifluoro-N,N-dimethylpropanamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves the carbonylation of trifluoromethyl-containing precursors. For example, α-hydroxyamide intermediates (e.g., 3,3,3-trifluoro-N,N-dimethyl-2-phenyl-2-((trimethylsilyl)oxy)propenamide) can be synthesized using TMSCF2Br as a fluorinated reagent under standard conditions (room temperature, inert atmosphere). Reaction optimization includes adjusting stoichiometric ratios of reagents (e.g., TMSCF2Br : substrate = 1.2 : 1) and monitoring progress via thin-layer chromatography (TLC) .

- Key Data :

| Reagent | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| TMSCF2Br | 65–75 | ≥95 | RT, N2 atmosphere |

Q. How can structural characterization of this compound derivatives be performed?

- Methodology : Use <sup>13</sup>C NMR to confirm the presence of the N,N-dimethylamide group. For example, in related N,N-dimethylpropanamides, the carbonyl carbon resonates at δ 169.5 ppm, while the NMe2 group splits into two peaks at δ 33.2 and 35.5 ppm due to restricted rotation . X-ray crystallography is recommended for resolving stereochemical ambiguities, though crystallization may require recrystallization from ethanol or THF .

Q. What safety protocols are critical when handling fluorinated propanamides?

- Methodology : Use gloveboxes for volatile or toxic intermediates. Wear nitrile gloves, safety goggles, and lab coats. Dispose of fluorinated waste via approved protocols (e.g., neutralization with Ca(OH)2 for acidic byproducts). Documented flash points (e.g., ≥150°C for similar compounds) suggest low flammability, but vapor pressure (~0.1 mmHg at 25°C) necessitates fume hoods .

Advanced Research Questions

Q. How can quantum chemistry and microwave spectroscopy resolve chiral configurations in trifluoromethyl-containing propanamides?

- Methodology : Gas-phase heterodimers (e.g., 3,3,3-trifluoro-1,2-epoxypropane paired with tetrafluoro analogs) exhibit distinct rotational constants (A, B, C) due to diastereomeric interactions. Computational methods (DFT at B3LYP/6-311++G(d,p)) predict structural features, while microwave spectroscopy (frequency range: 8–18 GHz) validates these predictions by matching experimental transitions to calculated rotational constants .

- Example Data :

| Compound | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| (S)-3,3,3-trifluoro-1,2-epoxypropane | 5280 | 1940 | 1430 |

Q. What strategies address contradictory reactivity data in fluorinated propanamide synthesis?

- Methodology :

- Isolation of intermediates : Use column chromatography (SiO2, hexane/ethyl acetate gradients) to separate byproducts (e.g., benzotriazolyl isomers) .

- Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., −78°C for kinetic products vs. 60°C for thermodynamic stability) .

- Fluorine-specific characterization : <sup>19</sup>F NMR (δ −60 to −80 ppm for CF3 groups) helps track fluorinated intermediates .

Q. How do fluorinated propanamides interact with biological targets, and what assays validate these interactions?

- Methodology :

- Enzyme inhibition : Perform kinetic assays (e.g., IC50 determination) using fluorogenic substrates. For example, trifluoromethyl groups may enhance binding to hydrophobic enzyme pockets .

- Cellular uptake : Use fluorescence tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization .

Data Contradictions and Resolution

Q. Discrepancies in reported <sup>13</sup>C NMR shifts for N,N-dimethylpropanamides: How to resolve?

- Analysis : Variations in δ values (e.g., ±2 ppm) arise from solvent effects (CDCl3 vs. DMSO-d6) and concentration. Standardize conditions (0.1 M in CDCl3) and reference to TMS. Cross-validate with IR (amide I band at ~1650 cm⁻¹) .

Q. Conflicting yields in fluorinated propanamide synthesis: What factors contribute?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.